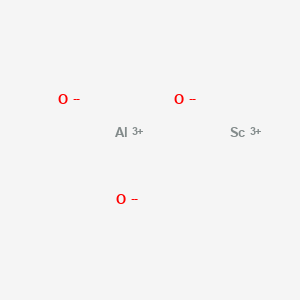
Aluminium scandium trioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium scandium trioxide is a compound composed of aluminium, scandium, and oxygen. It is known for its unique properties, which make it valuable in various scientific and industrial applications. The compound is typically represented by the chemical formula AlScO3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of aluminium scandium trioxide can be achieved through several synthetic routes. One common method involves the reaction of aluminium oxide (Al2O3) with scandium oxide (Sc2O3) at high temperatures. The reaction typically occurs in a solid-state process, where the two oxides are mixed and heated to form the desired compound.
Industrial Production Methods: In industrial settings, this compound can be produced through aluminothermic reduction. This process involves the reduction of scandium fluoride (ScF3) with aluminium powder. The scandium fluoride is prepared by treating scandium oxide with hydrofluoric acid. The resultant mixture is then heated to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Aluminium scandium trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both aluminium and scandium.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur in the presence of halogens or other reactive species, leading to the formation of various derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce lower oxidation state compounds.
Scientific Research Applications
Aluminium scandium trioxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation processes.
Biology: The compound is studied for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Research is ongoing to explore its use in medical devices and implants due to its biocompatibility and strength.
Industry: this compound is used in the production of high-strength alloys, ceramics, and electronic components.
Mechanism of Action
The mechanism by which aluminium scandium trioxide exerts its effects is primarily related to its ability to interact with other molecules and materials. The compound’s unique structure allows it to form strong bonds with various substrates, enhancing its catalytic and functional properties. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Aluminium oxide (Al2O3)
- Scandium oxide (Sc2O3)
- Aluminium scandium alloy (AlSc)
Properties
CAS No. |
55187-69-4 |
|---|---|
Molecular Formula |
AlO3Sc |
Molecular Weight |
119.936 g/mol |
IUPAC Name |
aluminum;oxygen(2-);scandium(3+) |
InChI |
InChI=1S/Al.3O.Sc/q+3;3*-2;+3 |
InChI Key |
UXGVVDQWNOCWMA-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[Al+3].[Sc+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


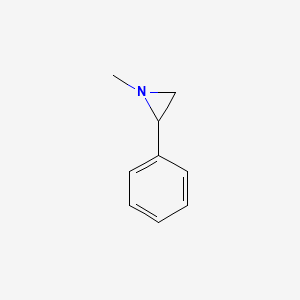

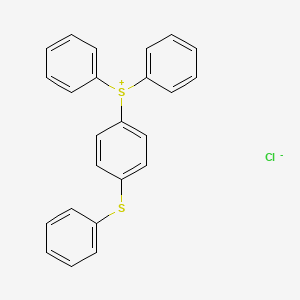
![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)

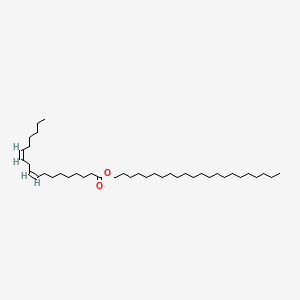
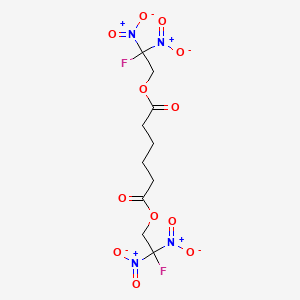

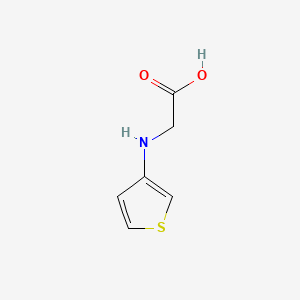
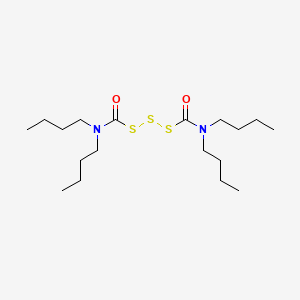
![[(E)-hex-3-enyl] (E)-hex-2-enoate](/img/structure/B12644904.png)

![3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide](/img/structure/B12644915.png)
